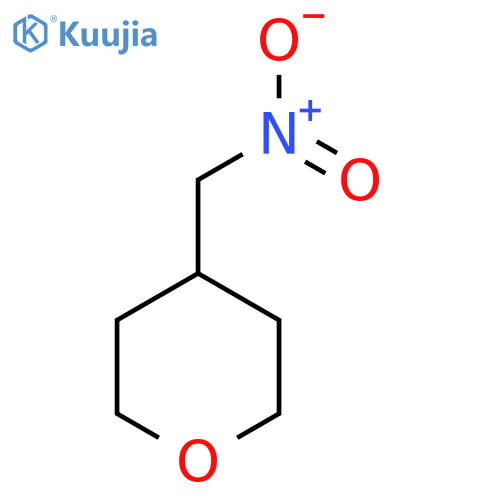Cas no 1236302-59-2 (4-(nitromethyl)oxane)

4-(nitromethyl)oxane structure
商品名:4-(nitromethyl)oxane
4-(nitromethyl)oxane 化学的及び物理的性質
名前と識別子
-
- 4-(nitromethyl)oxane
- 1236302-59-2
- SCHEMBL3020091
- EN300-1790374
-
- インチ: 1S/C6H11NO3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2
- InChIKey: WGLIQJCTSTYNPY-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C[N+](=O)[O-])CC1
計算された属性
- せいみつぶんしりょう: 145.07389321g/mol
- どういたいしつりょう: 145.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-(nitromethyl)oxane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790374-0.5g |
4-(nitromethyl)oxane |
1236302-59-2 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1790374-0.1g |
4-(nitromethyl)oxane |
1236302-59-2 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1790374-0.25g |
4-(nitromethyl)oxane |
1236302-59-2 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1790374-1g |
4-(nitromethyl)oxane |
1236302-59-2 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1790374-10.0g |
4-(nitromethyl)oxane |
1236302-59-2 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1790374-0.05g |
4-(nitromethyl)oxane |
1236302-59-2 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1790374-5.0g |
4-(nitromethyl)oxane |
1236302-59-2 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1790374-10g |
4-(nitromethyl)oxane |
1236302-59-2 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1790374-2.5g |
4-(nitromethyl)oxane |
1236302-59-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1790374-1.0g |
4-(nitromethyl)oxane |
1236302-59-2 | 1g |
$986.0 | 2023-06-02 |
4-(nitromethyl)oxane 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
1236302-59-2 (4-(nitromethyl)oxane) 関連製品
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
